Nickel;sulfuric acid;hydrate

Catalog No.
S1513133
CAS No.
15244-37-8
M.F
H4NiO5S
M. Wt
174.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel;sulfuric acid;hydrate

CAS Number

15244-37-8

Product Name

Nickel;sulfuric acid;hydrate

IUPAC Name

nickel;sulfuric acid;hydrate

Molecular Formula

H4NiO5S

Molecular Weight

174.79 g/mol

InChI

InChI=1S/Ni.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2

InChI Key

GRPFKFKIOCEWLV-UHFFFAOYSA-N

SMILES

Array

solubility

27.3 to 27.7 % weight % at 68 °F (NTP, 1992)
VERY SOL IN AMMONIUM HYDROXIDE /HEXAHYDRATE/
29.3 G/100 CC WATER @ 0 °C
83.7 G/100 CC WATER @ 100 °C
INSOL IN ALCOHOL, ETHER, ACETONE
0.11% WT IN METHANOL @ 35 °C
For more Solubility (Complete) data for NICKEL SULFATE (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 29.3 (freely soluble)

Synonyms

nickel sulfate, nickel sulfate heptahydrate, nickel sulfate hexahydrate, nickel sulfate hexahydrate-(2)H-labeled cpd, nickel sulfate hydrate, nickel sulfate monohydrate

Canonical SMILES

[O-]S(=O)(=O)[O-].[Ni+2]

The exact mass of the compound Nickel sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 27.3 to 27.7 % weight % at 68° f (ntp, 1992)29.3 g/100 cc water @ 0 °c83.7 g/100 cc water @ 100 °cinsol in alcohol, ether, acetone0.11% wt in methanol @ 35 °c0.02% wt in ethanol @ 35 °c38.990 lb/100 lb water at 70 °fsolubility in water, g/100ml at 20 °c: 29.3 (freely soluble). Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Nickel - Supplementary Records. It belongs to the ontological category of metal sulfate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens, Mutagens. However, this does not mean our product can be used or applied in the same or a similar way.

Nickel(II) sulfate hydrate (CAS 15244-37-8, typically hexahydrate or heptahydrate) is a highly water-soluble, green crystalline salt that serves as the primary source of Ni²⁺ ions for large-scale industrial applications. Unlike its anhydrous counterpart, the hydrated form dissolves rapidly in aqueous systems, making it the foundational metal precursor for both Watts-type electroplating baths and the co-precipitation of nickel-rich cathode materials (NMC/NCA) for lithium-ion batteries. Its procurement value lies in delivering a consistent, high-purity nickel source that balances optimal deposition kinetics with manageable environmental and operational byproducts [1].

Substituting nickel sulfate hydrate with other common nickel salts introduces severe process bottlenecks. Replacing it with nickel chloride increases the internal tensile stress of electrodeposited films by over 50%, leading to brittle coatings and accelerating the corrosion of stainless-steel reactor vessels. Conversely, utilizing nickel nitrate in battery precursor synthesis generates nitrate-rich wastewater that complicates ammonia recovery and risks toxic NOx emissions during calcination. Even substituting with anhydrous nickel sulfate drastically reduces dissolution rates, requiring extended agitation and heating that disrupt continuous manufacturing lines [1].

Internal Stress Reduction in Electrodeposition vs. Nickel Chloride

In industrial electroplating, the choice of primary nickel salt dictates the mechanical integrity of the deposit. Nickel sulfate hydrate is utilized as the bulk metal source in Watts baths because it yields an intermediate internal tensile stress of approximately 100-150 MPa. In contrast, all-chloride baths produce significantly higher tensile stress (often exceeding 300 MPa), which causes thick deposits to micro-crack or peel. By procuring nickel sulfate hydrate, manufacturers can achieve ductile, high-thickness coatings while only requiring minor chloride additions for anode dissolution[1].

Evidence DimensionInternal tensile stress of electrodeposited film
Target Compound DataProduces ductile, intermediate-to-low stress deposits (~100-150 MPa)
Comparator Or BaselineNickel chloride (Produces highly stressed, brittle deposits >300 MPa)
Quantified DifferenceSulfate-based baths reduce internal stress by over 50%, allowing thick, crack-free deposition compared to pure chloride systems.
ConditionsAcidic electroplating baths (45-60 °C, 3-7 A/dm²).

Essential for procuring the correct main salt to prevent coating failure and brittleness in high-throughput plating operations.

Byproduct Management in Battery Precursor Synthesis vs. Nickel Nitrate

The synthesis of Ni-Mn-Co (NMC) battery precursors requires massive volumes of metal solutions. Nickel sulfate hydrate is the industry standard because its co-precipitation yields approximately 1.3 kg of sodium sulfate per kg of NMC precursor, a byproduct that is easily crystallized and managed. If nickel nitrate is used, the process generates large volumes of nitrate-rich wastewater. This nitrate contamination severely complicates the recycling of ammonia complexing agents and necessitates expensive stripping towers, while also posing a risk of NOx off-gassing during the subsequent high-temperature calcination of the cathode [1].

Evidence DimensionProcess byproduct and emission profile
Target Compound DataYields ~1.3 kg crystallizable Na2SO4 per kg precursor and allows standard ammonia recovery
Comparator Or BaselineNickel nitrate (Yields nitrate wastewater and potential NOx emissions)
Quantified DifferenceEliminates the need for advanced nitrate wastewater treatment and prevents toxic NOx gas generation during baking.
ConditionsIndustrial co-precipitation of metal hydroxides at ~2 mol/L metal concentration.

Crucial for ensuring environmental compliance and minimizing wastewater treatment costs in gigawatt-scale battery manufacturing.

Aqueous Dissolution Kinetics vs. Anhydrous Nickel Sulfate

For continuous industrial processes, the rate at which the metal precursor dissolves is a major throughput variable. Nickel sulfate hydrate exhibits a high aqueous solubility (approx. 625 g/L at 20 °C) and dissolves rapidly to easily reach the ~2 mol/L concentrations required for battery precursor feeds. Anhydrous nickel sulfate, by contrast, exhibits significantly slower dissolution kinetics and requires energy-intensive calcination (150–600 °C) to manufacture. Procuring the hydrated form bypasses this thermal dehydration bottleneck and drastically reduces mixing times [1].

Evidence DimensionAqueous dissolution efficiency and preparation energy
Target Compound DataRapid dissolution at 20-40 °C to reach ~2 mol/L
Comparator Or BaselineAnhydrous nickel sulfate (Slow dissolution, requires prior calcination at 150-600 °C)
Quantified DifferenceHydrate forms bypass the energy-intensive calcination step and minimize reactor agitation time for solution preparation.
ConditionsPreparation of concentrated aqueous feeds for continuous manufacturing.

Directly impacts operational throughput by minimizing the time and energy required to prepare liquid chemical feeds.

Cost and Stability Optimization vs. Nickel Sulfamate

While nickel sulfamate is known for producing ultra-low stress deposits, it is highly susceptible to hydrolysis at elevated temperatures (above 70 °C) or low pH, breaking down into ammonium and sulfate ions which permanently degrade bath performance. Nickel sulfate hydrate offers a vastly superior stability profile and a lower procurement cost. When combined with standard stress-relieving additives like saccharin, a nickel sulfate bath can approach the mechanical performance of a sulfamate bath without the risk of catastrophic bath failure via hydrolysis [1].

Evidence DimensionChemical stability and operational cost
Target Compound DataHighly stable at elevated temperatures, lower procurement cost
Comparator Or BaselineNickel sulfamate (Prone to irreversible hydrolysis, higher cost)
Quantified DifferenceSulfate provides indefinite bath stability under standard operating conditions, avoiding the costly bath replacements associated with sulfamate breakdown.
ConditionsContinuous high-temperature (45-60 °C) electroplating operations.

Enables buyers to achieve high-quality, low-stress coatings through additive tuning rather than relying on expensive, unstable main salts.

Lithium-Ion Battery Cathode Precursor (pCAM) Manufacturing

Nickel sulfate hydrate is the mandatory precursor for the co-precipitation of high-nickel NMC (Nickel-Manganese-Cobalt) and NCA (Nickel-Cobalt-Aluminum) hydroxides. Its rapid dissolution to 2 mol/L concentrations and manageable sodium sulfate byproduct profile make it the most economically and environmentally viable choice for gigawatt-scale battery material production [1].

Industrial Watts Bath Electroplating

As the primary source of Ni²⁺ in Watts baths, this compound is essential for decorative, anti-corrosion, and engineering nickel plating. It provides the necessary metal concentration for rapid deposition while maintaining lower internal stress (~100-150 MPa) than chloride-heavy alternatives, ensuring ductile and crack-free finishes [2].

Supported Nickel Catalyst Preparation

In the synthesis of heterogeneous catalysts, nickel sulfate hydrate serves as a highly soluble impregnation precursor. It allows for precise control over nickel loading on alumina or silica supports, without introducing corrosive chlorides that could degrade the catalytic support structure or reactor vessels [3].

Physical Description

Anhydrous nickel sulfate is a yellow-green crystalline solid. Nickel sulfate can also be obtained as a hexahydrate (NiSO4.6H2O (CAS: 10101-97-0) which is blue to emerald green, and as a heptahydrate (NiSO4.7H2O) (CAS: 10101-98-1) , which is green. Samples can contain variable quantities of water, depending on their previous exposure to moisture or conditions. All forms are mildly toxic and are carcinogenic. All are denser than water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used to make other nickel compounds, in printing, and in dyeing of textiles.
Liquid, Other Solid; Dry Powder; Other Solid; Liquid; Pellets or Large Crystals
Pale green to yellow solid; [Merck Index] Blue-green odorless crystals; Soluble in water; [MSDSonline]
YELLOW-TO-GREEN CRYSTALS.

Color/Form

Green-yellow crystals
Pale green

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

173.913286 Da

Monoisotopic Mass

173.913286 Da

Boiling Point

Decomposes (NTP, 1992)

Heavy Atom Count

7

Density

3.68 at 68 °F (USCG, 1999) - Denser than water; will sink
4.01 g/cu cm
Density: 2.03 g/cu cm /Hexahydrate/
3.7 g/cm³

Odor

Odorless

Decomposition

When heated to decomp it emits very toxic fumes of /sulfur oxides/.
Toxic gases and vapors (such as nickel carbonyl) may be released ... in the decomp of nickel cmpd. /Nickel & sol nickel cmpd/
848 °C. This produces toxic fumes of sulfur trioxide and nickel monoxide. See ICSC 0926. See ICSC 1202. Reacts with oxidants. This generates fire and explosion hazard. The solution in water is a weak acid.

Melting Point

1558 °F (decomposes) (NTP, 1992)
Decomposes @ 840 °C
No melting point; decomposes at 848 °C

UNII

4FLT4T3WUN

Related CAS

10101-97-0 (hexahydrate)
10101-98-1 (heptahydrate)
14701-22-5 (Parent)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350i: May cause cancer by inhalation [Danger Carcinogenicity];
H360D ***: May damage the unborn child [Danger Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

Nickel Sulfate is a yellow, green or blue colored, crystalline inorganic compound that produces toxic gases upon heating. Nickel sulfate is used in electroplating and as a chemical intermediate to produce other nickel compounds. Exposure to this substance can cause severe dermatitis, skin and asthma-like allergies and affects the lungs, kidneys, gastrointestinal tract and neurological system. Nickel sulfate is a known carcinogen and is associated with an increased risk of developing lung and nasal cancers. (NCI05)

MeSH Pharmacological Classification

Irritants

Mechanism of Action

Inhibition of tanned red cell hemagglutination reactions indicated the presence of specific antibody in the patient's serum.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

7786-81-4
10101-97-0

Absorption Distribution and Excretion

Nickel concentration in serum and whole blood and excretion in urine was assayed at different time intervals before and after ingestion of nickel sulfate in 8 healthy volunteers for 3 days. The peak level of nickel in blood was reached 2.5 hours after nickel ingestion, and maximal urinary excretion of nickel occured during the first 8 hours after ingestion.
Absorption of nickel sulfate from the skin has been found to occur in guinea pigs, rabbits, and rats.
The relationship between dose level of nickel sulfate and lung clearance, tissue distribution, and excretion of the metal was examined. F344N rats were given intratracheal injections of 17, 190, or 1800 nm (63)nickel labelled nickel sulfate. Tissues containing the highest concentrations of (63)nickel after 4, 24, and 96 hr were the lung, trachea, larynx, kidney, urinary bladder, adrenals, blood, large intestine, and thyroid. (63)Nickel was rapidly cleared from the lungs to the blood. Eight to 49% of the nickel sulfate remained in the lungs at 4 hr post treatment depending upon the original dose. Urine was the major form of (63)nickel excretion and accounted for 50% of the doe at the 17 and 190 nm levels and 80% at the 1800 nm level. The half time for urinary clearance was 4.6 hours at the highest dose and 23 hours at the lowest dose. Over 50% of the (63)nickel remaining 96 hours post treatment was in the lungs, and the half time for lung (63)nickel clearance ranged from 36 hr at the lowest dose to 21 hr at the highest dose. Urinary and pulmonary clearance of (63)nickel were both dose dependent.
In human volunteers who ingested nickel sulfate in the drinking water or food, at doses of between 12 and 50 ug/kg body weight (one treatment), the amt of nickel absorbed avg 27 plus or minus 17% of the dose ingested in water compared with 0.7 plus or minus 0.4% of the same dose ingested in food ... .
For more Absorption, Distribution and Excretion (Complete) data for NICKEL SULFATE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Nickel is absorbed mainly through the lungs and gastrointestinal tract. Once in the body it enters the bloodstream, where it binds to albumin, L-histidine, and _2-macroglobulin. Nickel tends to accumulate in the lungs, thyroid, kidney, heart, and liver. Absorbed nickel is excreted in the urine, wherease unabsorbed nickel is excreted in the faeces. (L41)

Associated Chemicals

Nickel sulfate hexahydrate;10101-97-0

Wikipedia

Nickel sulfate
Nickel(II)_sulfate
�-Tocopherol

Biological Half Life

The half-time for diminution of plasma nickel concn in human volunteers after oral intake of nickel sulfate is approx 11 hr.
Gave 1, 11.2, or 105.7 ug nickel sulfate/animal, by intratracheal instillation, to Fischer 344 rats ... The half-time for urinary excretion of nickel incr from 4.6 hr at the highest dose to 23 hr at the lowest dose ... The half-time for lung clearance of nickel sulfate ranged from 21 hr (highest dose) to 36 hr (lowest dose).

Use Classification

Hazard Classes and Categories -> Carcinogens, Mutagens

Methods of Manufacturing

NICKEL SULFATE IS PRODUCED COMMERCIALLY BY DISSOLVING NICKEL OXIDE IN SULFURIC ACID AND CONCENTRATING THE SOLN TO PRECIPITATE NICKEL SULFATE HEPTAHYDRATE, WHICH ON HEATING FORMS THE COMMERCIAL CRYSTALLINE NICKEL SULFATE HEXAHYDRATE.
ADDITION OF NICKEL POWDER TO HOT DILUTE SULFURIC ACID
By the reaction of black nickel oxide with hot dilute sulfuric acid or of dilute sulfuric acid and nickel carbonate
One possibility for the potential continuous large-scale manufacture of nickel sulfate is the reaction of nickel carbonyl, sulfur dioxide, and oxygen in the gas phase at 100 °C. Another possibility for the continuous manufacture of nickel sulfate is the gas-phase reaction of nickel carbonyl with nitric acid, recovering the solid product in sulfuric acid, and continuous removal of nickel sulfate from the acid mixture.

General Manufacturing Information

Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
All Other Chemical Product and Preparation Manufacturing
Other (requires additional information)
Fabricated Metal Product Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Primary Metal Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Plastics Product Manufacturing
Sulfuric acid, nickel(2+) salt (1:1): ACTIVE

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

The hamster embryo cell bioassay was used to study the effect of metal salts on morphological transformation. A synergistic enhancement of the transformation frequency was found for the combined treatment with organic carcinogens (benzo(a)pyrene (b(a)p), N-hydroxy-2-acetylaminofluorene and 4-nitroquinoline-1-oxide) and nickel sulfate. The synergistic effect between b(a)p and nickel sulfate was apparent when the cells were treated sequentially with the chemicals. When the cells were first exposed to b(a)p, nickel sulfate showed a promotion-like effect, similar to that obtained with the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (12-O-tpa). When 12-O-tpa or b(a)p were used as promoters nickel sulfate was able to initiate morphological transformation. The metal salts are more potent as promoters than they are as initiators in this assay.
The effect of unfractionated heparin and a low molecular weight heparin fragment on the DNA synthesis response of human peripheral blood T lymphocytes from nickel-allergic patients, activated by mercuric chloride and nickel sulfate was tested. Inhibition was found with 1.1 mg/ml unfractionated heparin added 1 hr after mercuric chloride and nickel sulfate and with the same concentration of the heparin fragment, added 1 hr after nickel sulfate; no effect was seen after at 72 hr. Both heparin preparations in concentrations of 0.0001-0.11 mg/ml stimulated the response to nickel sulfate and in concentrations of 0.001-0.11 mg/ml stimulated the response to mercuric chloride. Heparin preparations seem to have modulating effects on both nickel and mercury activation of lymphocytes. The effect was dependent on both heparin concentration and the time of addition to the activation process.
Synergistic effects of nickel compounds and benzo(a)pyrene on morphological transformation of SHE cells have been reported ... Treatment with nickel sulfate and benzo(a)pyrene resulted in a transformation frequency of 10.7% compared with 0.5% and 0.6%, respectively, for the individual substances ... .
In a two-stage carcinogenicity study, ... gave a single injection of dinitrosopiperazine (9 mg) to rats, followed by administration of nickel sulfate, either in the drinking-water (3.7 mg/day), or topically in the nasopharynx as a gelatin solution (0.02 ml of 0.5% NiS04). Two out of 12 rats in both groups receiving both nickel and the nitrosamine developed nasopharyngeal tumors (1 squamous cell carcinoma, 1 fibrosarcoma, 1 papilloma, 1 "early carcinoma"), while none was seen in the 24 animals treated with the nitrosamine alone, or in the two groups of 12 animals treated with nickel sulfate. The same authors (abstract only) reported an "tension of the study, using topical nickel sulfate as a promoter. Five out of 22 rats given the combined treatment developed carcinomas of the nasopharynx, nasal cavity, or hard palate, while these tumors were not found in the other groups ... .
Reported a study in which N-nitrosopiperazine was given to female rats on the 18th day of pregnancy, and the pups were given nickel sulfate orally. Five out of 21 pups with combined treatment, and 1 out of 4 with nitrosamine treatment only developed nasopharyngeal carcinoma, and two other pups developed other tumors.

Stability Shelf Life

STABLE @ 40 °C /HEXAHYDRATE/

Dates

Last modified: 08-15-2023

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